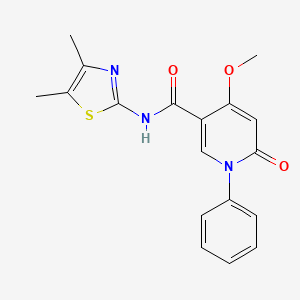
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a 4,5-dimethylthiazol-2-yl group are often associated with cellular viability assays, suggesting potential interactions with cellular metabolic processes .
Mode of Action
Compounds with a similar 4,5-dimethylthiazol-2-yl group, such as in the mtt assay, are known to be reduced by mitochondrial dehydrogenases in metabolically active cells to form a water-insoluble blue formazan . This suggests that the compound might interact with mitochondrial dehydrogenases, affecting cellular metabolic activity.
生物活性
N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₁₄H₁₅N₃O₃S
- Molecular Weight: 303.35 g/mol
- CAS Number: 610764-96-0
Spectral Data:
The compound can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that similar compounds exhibit significant antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Antimicrobial Activity
Studies have shown that compounds within this class demonstrate potent antimicrobial effects. The mechanism often involves the inhibition of key enzymes involved in bacterial growth and metabolism.
Anticancer Potential
Recent investigations into the anticancer properties of thiazole and dihydropyridine derivatives indicate that they may inhibit tumor growth through various pathways. For instance, structural modifications have been linked to enhanced activity against various cancer cell lines, including breast and colon cancer cells .
Antioxidant Effects
The antioxidant capacity of this compound has also been noted, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Antiproliferative Activity : A study assessed the antiproliferative effects of related dihydropyridine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant growth inhibition with IC50 values in the micromolar range .
- In vitro Studies : In vitro assays revealed that modifications in the molecular structure significantly influenced the biological activity of thiazole-based compounds. For example, the introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cells .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies provide insights into how structural variations can optimize therapeutic efficacy .
Summary Table of Biological Activities
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(4,5-dimethylthiazol-2-yl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide. It has shown significant activity against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways . The compound's thiazole and dihydropyridine moieties are believed to contribute to its pharmacological effects.
Anticancer Potential
Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. These findings suggest a potential role in cancer treatment, warranting further investigation into its mechanism of action and efficacy .
Toxicity and Safety Profile
While the compound shows promising biological activities, understanding its toxicity profile is crucial for therapeutic applications. Preliminary studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been conducted to assess its thermal stability and decomposition characteristics.
Research Findings and Case Studies
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-12(2)25-18(19-11)20-17(23)14-10-21(13-7-5-4-6-8-13)16(22)9-15(14)24-3/h4-10H,1-3H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBLMGFSQSCLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













